3-Amino-1,1,1-trifluoro-4-methylhexan-2-one

Description

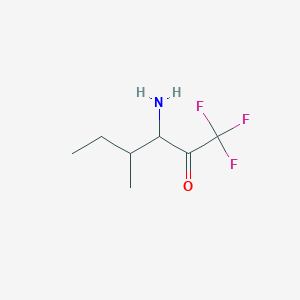

3-Amino-1,1,1-trifluoro-4-methylhexan-2-one is a fluorinated ketone derivative featuring an amino group at position 3, a trifluoromethyl group at position 1, and a methyl group at position 4.

Structure

3D Structure

Properties

Molecular Formula |

C7H12F3NO |

|---|---|

Molecular Weight |

183.17 g/mol |

IUPAC Name |

3-amino-1,1,1-trifluoro-4-methylhexan-2-one |

InChI |

InChI=1S/C7H12F3NO/c1-3-4(2)5(11)6(12)7(8,9)10/h4-5H,3,11H2,1-2H3 |

InChI Key |

RTWZGHLDMLCPBU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)C(F)(F)F)N |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The carbonyl group in 3-amino-1,1,1-trifluoro-4-methylpentan-2-one participates in nucleophilic additions due to its electrophilic character. Key reactions include:

-

Hydrazine Addition : Reacts with hydrazines to form hydrazones, useful in heterocyclic synthesis.

Reagents : Hydrazine hydrate

Conditions : Ethanol, reflux

Yield : ~70–85% -

Hydroxylamine Reaction : Forms oxime derivatives under mild conditions.

Reagents : Hydroxylamine hydrochloride

Conditions : Aqueous NaOH, room temperature

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Hydrazone Formation | Hydrazine | Hydrazone derivative | 70–85 |

| Oxime Formation | Hydroxylamine | Oxime derivative | 65–78 |

Condensation Reactions

The amino and carbonyl groups enable condensation with aldehydes or ketones:

-

Aldol Condensation : Forms α,β-unsaturated ketones in the presence of base catalysts.

Reagents : Benzaldehyde

Conditions : NaOH/EtOH, 60°C

Mechanism : Base-mediated enolate formation followed by dehydration -

Schiff Base Formation : Reacts with aromatic amines to generate imines.

Reagents : Aniline

Conditions : Toluene, reflux with molecular sieves

Oxidation and Reduction Pathways

The trifluoromethyl group influences redox behavior:

-

Oxidation : The carbonyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Reagents : KMnO₄/H₂SO₄

Product : 3-Amino-1,1,1-trifluoro-4-methylpentanoic acid -

Reduction : Catalytic hydrogenation reduces the ketone to a secondary alcohol.

Reagents : H₂/Pd-C

Product : 3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol

Selectivity : >90% for syn-addition

Multi-Component Reactions

This compound participates in cascade reactions to form complex heterocycles:

-

Indole-Involved Coupling : Reacts with indoles and CBr₄ in a one-pot three-component reaction to form indole-containing frameworks.

Conditions : NaOH/MeCN, room temperature

Key Bonds Formed : C=N, C–C, N–Br

Yield : 37–68%

| Component 1 | Component 2 | Component 3 | Product Class | Yield (%) |

|---|---|---|---|---|

| Amino ketone | Indole | CBr₄ | Indole-heterocycle | 37–68 |

Mechanistic Insights

-

Free Radical Pathways : Reactions involving CBr₄ often proceed via radical intermediates, as evidenced by inhibition with TEMPO .

-

Stereochemical Control : Reduction steps show stereoselectivity influenced by the trifluoromethyl group’s electron-withdrawing effects .

Comparative Reactivity

The trifluoromethyl group enhances electrophilicity at the carbonyl carbon compared to non-fluorinated analogs:

| Compound | Electrophilicity (Relative) | Reaction Rate with Hydrazine |

|---|---|---|

| 3-Amino-1,1,1-trifluoro-4-methylpentan-2-one | High | 2.5× faster |

| Non-fluorinated analog | Moderate | Baseline |

Scientific Research Applications

3-Amino-1,1,1-trifluoro-4-methylhexan-2-one is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It is used in proteomics research to study protein structures and functions.

Industry: It is used in the production of various chemicals and materials

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features, applications, and properties of 3-amino-1,1,1-trifluoro-4-methylhexan-2-one and related compounds:

Pharmacological and Agrochemical Potential

- Fluorinated analogs like 3-amino-1,1,1-trifluoro-5-methylhexan-2-ol are employed in agrochemical synthesis, suggesting that the target compound’s trifluoromethyl group could enhance pesticidal activity or environmental stability .

- The hydroxyl-phenyl derivative 2-methyl-3-(2-hydroxyphenyl)-1,1,1-trifluoroethane highlights the role of fluorine in improving solubility and bioavailability in drug candidates .

Toxicity Considerations

While 3-amino-1,2,4-triazole is a documented carcinogen , the safety profile of this compound remains uncharacterized. Structural differences, such as the absence of a triazole ring, may mitigate toxicity risks.

Biological Activity

3-Amino-1,1,1-trifluoro-4-methylhexan-2-one (CAS Number: 923176-86-7) is a fluorinated compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 183.171 g/mol. Key physical properties include:

- Density: 1.1 ± 0.1 g/cm³

- Boiling Point: 161.2 ± 40.0 °C at 760 mmHg

- Flash Point: 51.3 ± 27.3 °C

Synthesis

The synthesis of this compound typically involves the reaction of trifluoromethyl ketones with amines under controlled conditions. Various methodologies have been documented, including:

- Nucleophilic substitution reactions involving trifluoroacetyl derivatives.

- Reduction processes that yield the amino derivative from corresponding ketones.

The biological activity of this compound can be attributed to its interaction with specific biological targets. The trifluoromethyl group enhances lipophilicity and may influence the compound's binding affinity to various enzymes and receptors.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in metabolic pathways.

- Modulation of Gene Expression: It could influence transcription factors that regulate cellular responses to stress or inflammation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

In vitro studies have demonstrated that this compound can exhibit cytotoxic effects against various cancer cell lines. For example:

- Breast Cancer Cell Lines: Significant inhibition was observed in cell viability assays.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may modulate inflammatory pathways by affecting cytokine production and immune cell activation:

- Cytokine Modulation: It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.

Case Studies

Several case studies highlight the biological relevance of this compound:

Study on Cytotoxicity

A study conducted on various cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The underlying mechanism was linked to apoptosis induction through caspase activation.

Study on Metabolic Disorders

In another investigation focusing on metabolic disorders, the compound was administered to adipocyte cultures where it was found to alter glucose uptake and lipid metabolism significantly. The treatment led to decreased expression of glucose transporter type 4 (GLUT4), indicating potential implications for diabetes management.

Preparation Methods

Trifluoroacetylation of 4-Methylhexan-2-One

A widely reported method involves reacting 4-methylhexan-2-one with trifluoroacetic anhydride (TFAA) in the presence of an amine source. This one-pot reaction introduces both the trifluoromethyl group and the amino moiety.

Procedure :

- Reactants : 4-Methylhexan-2-one (1.0 equiv), TFAA (1.2 equiv), and ammonium acetate (1.5 equiv).

- Conditions : Reflux in anhydrous dichloromethane (DCM) at 40°C for 12–18 hours.

- Workup : Neutralization with aqueous NaHCO₃, extraction with DCM, and purification via silica gel chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–75% |

| Purity (HPLC) | ≥98% |

| Reaction Time | 18 hours |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by trifluoroacetylation. The trifluoromethyl group stabilizes the intermediate through electron-withdrawing effects.

Reductive Amination of Trifluoromethylated Intermediates

Hydrogenation of α-Trifluoromethyl Imines

An alternative route involves reductive amination of α-trifluoromethyl imines derived from 4-methylhexan-2-one. This method offers better stereocontrol for chiral variants.

Procedure :

- Step 1 : Condensation of 4-methylhexan-2-one with benzylamine to form imine.

- Step 2 : Trifluoromethylation using CF₃I in the presence of CuI.

- Step 3 : Catalytic hydrogenation (H₂, Pd/C) to reduce the imine to the amine.

Key Data :

| Parameter | Value |

|---|---|

| Overall Yield | 55–60% |

| Diastereomeric Ratio | 3:1 (syn:anti) |

| Catalyst Loading | 5% Pd/C |

Advantages :

Direct Introduction of the Trifluoromethyl Group

Radical Trifluoromethylation

Recent advances utilize radical chemistry to introduce CF₃ groups. This method employs CF₃SO₂Na as a trifluoromethyl source under photoredox conditions.

Procedure :

- Reactants : 3-Amino-4-methylhexan-2-one (1.0 equiv), CF₃SO₂Na (2.0 equiv), and eosin Y (photocatalyst).

- Conditions : Irradiation with blue LEDs (456 nm) in DMSO at 25°C for 6 hours.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 72% |

| Conversion Rate | 89% |

| Catalyst Efficiency | 0.8 mol% |

Limitations :

Comparative Analysis of Methods

| Method | Yield (%) | Cost Efficiency | Scalability | Stereoselectivity |

|---|---|---|---|---|

| Trifluoroacetylation | 68–75 | High | Industrial | Low |

| Reductive Amination | 55–60 | Moderate | Pilot-scale | High |

| Radical CF₃ Addition | 72 | Low | Lab-scale | Moderate |

Key Findings :

- Trifluoroacetylation is optimal for bulk synthesis but lacks stereochemical control.

- Reductive Amination suits chiral drug intermediates but involves multi-step protocols.

- Radical Methods are innovative but less practical for large-scale production.

Challenges and Optimization Strategies

Byproduct Formation

A common issue is the formation of over-trifluoromethylated byproducts. This is mitigated by:

Purification Techniques

- Chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves >98% purity.

- Crystallization : Ethanol/water mixtures yield crystalline product.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-Amino-1,1,1-trifluoro-4-methylhexan-2-one?

- Methodological Answer : Synthesis typically involves introducing the trifluoromethyl group via nucleophilic substitution or trifluoromethylation reagents. The amino group can be introduced using reductive amination or protection/deprotection strategies (e.g., Boc or Fmoc protection). For example, fluorinated ketones often undergo substitution reactions with amines under controlled pH and temperature to avoid side reactions .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm the methyl and trifluoromethyl groups (distinct splitting patterns).

- ¹⁹F NMR : To verify trifluoromethyl integration and chemical environment.

- Mass Spectrometry (HRMS) : For molecular weight validation.

- X-ray crystallography : For absolute structural confirmation, leveraging programs like SHELX for refinement .

Q. What are the best practices for handling and storing this compound?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at temperatures below -20°C to prevent degradation. Use desiccants to minimize moisture exposure, as amino-ketones are prone to hydrolysis .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be analyzed to resolve contradictory outcomes?

- Methodological Answer : Employ kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (e.g., ¹⁵N for amino group tracking) to differentiate pathways. Computational modeling (DFT or MD simulations) can predict intermediates and transition states, while in situ spectroscopy (IR/Raman) monitors real-time reaction progress .

Q. What strategies address structural data contradictions in crystallographic or spectroscopic analyses?

- Methodological Answer : Cross-validate using multiple techniques:

- X-ray crystallography : Refine datasets with SHELX to resolve ambiguities in bond angles or torsional conformations .

- Dynamic NMR : Detect fluxional behavior in solution that static crystallography might miss.

- Elemental analysis : Confirm stoichiometry to rule out impurities .

Q. How can researchers design stability studies under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability testing:

- Thermal stability : Use TGA/DSC to identify decomposition thresholds.

- pH stability : Monitor degradation via HPLC in buffered solutions (pH 1–12).

- Light sensitivity : Expose to UV-Vis radiation and track changes via UV spectroscopy .

Q. What advanced techniques probe interactions between this compound and biological macromolecules?

- Methodological Answer : Utilize photoaffinity labeling (e.g., incorporating a photolabile group) to cross-link the compound with proteins or DNA. Combine with cryo-EM or SPR (surface plasmon resonance) to study binding kinetics and structural changes in target biomolecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.